molecular formula C25H20N6O4S B2891491 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 896677-32-0

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2891491
CAS RN: 896677-32-0
M. Wt: 500.53
InChI Key: HDLDLYTWBGRTFG-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C25H20N6O4S and its molecular weight is 500.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds similar to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide have been explored for their potential in various applications, including the development of pharmaceuticals. For instance, the synthesis of Pyridazino(4,5-b)indole-1-acetamide compounds, with a structure related to our compound of interest, has shown promise for cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activity (Habernickel, 2002).

Applications in Dye and Drug Synthesis

  • N-(3-Amino-4-methoxyphenyl)acetamide, a derivative closely related to our compound, is a significant intermediate in the production of azo disperse dyes. Its synthesis involves a catalytic hydrogenation process that has been refined for industrial production, demonstrating the relevance of these compounds in manufacturing processes (Zhang Qun-feng, 2008).

Potential in Medicinal Chemistry

  • A study focused on the synthesis of cyclic hydroxamic acids and lactams with a similar 2,3‐dioxo‐1,4‐benzoxazine skeleton. These compounds have been noted for their potential in medicinal chemistry, suggesting that similar structures like our compound could have pharmaceutical applications (Hartenstein & Sicker, 1993).

Radiosensitizer Applications

  • The compound N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide, which shares structural similarities with the compound of interest, has been identified as a new radiosensitizer. This highlights the potential use of our compound in enhancing the effects of radiation therapy (Luo Chuan-huan, 2007).

Antibacterial Applications

  • Research on derivatives of 1,2,4-triazines, which are structurally related to our compound, has shown that they possess antibacterial properties. This suggests a possible application of our compound in the development of new antibacterial agents (Alharbi & Alshammari, 2019).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O4S/c1-35-19-12-10-17(11-13-19)30-24(21-14-26-22-5-3-2-4-20(21)22)28-29-25(30)36-15-23(32)27-16-6-8-18(9-7-16)31(33)34/h2-14,26H,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLDLYTWBGRTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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